molecular formula C7H15ClFN B13695447 4-(Fluoromethyl)-4-methylpiperidine Hydrochloride

4-(Fluoromethyl)-4-methylpiperidine Hydrochloride

Cat. No.: B13695447
M. Wt: 167.65 g/mol
InChI Key: TZFKFHGOFVGNEP-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-4-methylpiperidine Hydrochloride is a fluorinated organic compound with the molecular formula C6H13ClFN

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-4-methylpiperidine Hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of 4-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining safety and efficiency. The use of advanced fluorinating agents and catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-4-methylpiperidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium azide, sodium cyanide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

4-(Fluoromethyl)-4-methylpiperidine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and bioavailability.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-4-methylpiperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets. The compound may inhibit or modulate the activity of enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoromethylpiperidine Hydrochloride: Similar structure but lacks the methyl group at the 4-position.

    4-Methylpiperidine Hydrochloride: Similar structure but lacks the fluoromethyl group.

    4-Fluoropiperidine Hydrochloride: Similar structure but lacks the methyl group at the 4-position.

Uniqueness

4-(Fluoromethyl)-4-methylpiperidine Hydrochloride is unique due to the presence of both fluoromethyl and methyl groups at the 4-position of the piperidine ring. This dual substitution enhances its chemical reactivity and potential applications compared to its analogs. The fluorine atom imparts increased stability, lipophilicity, and bioavailability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H15ClFN

Molecular Weight

167.65 g/mol

IUPAC Name

4-(fluoromethyl)-4-methylpiperidine;hydrochloride

InChI

InChI=1S/C7H14FN.ClH/c1-7(6-8)2-4-9-5-3-7;/h9H,2-6H2,1H3;1H

InChI Key

TZFKFHGOFVGNEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CF.Cl

Origin of Product

United States

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